molecular formula C6H9Cl3N2 B12443001 1-(2-Chlorophenyl)hydrazine dihydrochloride CAS No. 871726-07-7

1-(2-Chlorophenyl)hydrazine dihydrochloride

Cat. No.: B12443001
CAS No.: 871726-07-7
M. Wt: 215.5 g/mol
InChI Key: LLSFFPFJAGMIDR-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H9Cl3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Chlorophenyl)hydrazine dihydrochloride typically involves the diazotization of 2-chloroaniline followed by reduction and hydrolysis. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the synthesis of (2-Chlorophenyl)hydrazine dihydrochloride may involve the use of hydrazine hydrate and p-chloroaniline in the presence of a solvent like glycol. The reaction is carried out at elevated temperatures (100-120°C) with heat-insulating reflux for several hours to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.

Major Products:

Scientific Research Applications

(2-Chlorophenyl)hydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Chlorophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 2-Bromophenylhydrazine hydrochloride

Comparison:

Properties

CAS No.

871726-07-7

Molecular Formula

C6H9Cl3N2

Molecular Weight

215.5 g/mol

IUPAC Name

(2-chlorophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H

InChI Key

LLSFFPFJAGMIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)Cl.Cl.Cl

Origin of Product

United States

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